Ammonium carbamate

概要

説明

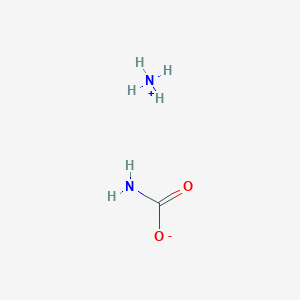

Ammonium carbamate is a chemical compound with the formula [NH4][H2NCO2], consisting of ammonium cation (NH4+) and carbamate anion (NH2COO−). It is a white solid that is extremely soluble in water and less so in alcohol. This compound can be formed by the reaction of ammonia (NH3) with carbon dioxide (CO2) and will slowly decompose to those gases at ordinary temperatures and pressures. It is an intermediate in the industrial synthesis of urea, an important fertilizer .

準備方法

Synthetic Routes and Reaction Conditions: Ammonium carbamate can be synthesized by reacting ammonia with carbon dioxide. The reaction is typically carried out at low temperatures to favor the formation of this compound over its decomposition into urea and water. The reaction can be represented as: [ \text{NH3} + \text{CO2} \rightarrow \text{NH4}[H2NCO2] ]

Industrial Production Methods: In industrial settings, the reactants are introduced into a layer of this compound, which is kept in a fluidized state by gaseous ammonia or carbon dioxide. The temperature is maintained below 25°C by removing the heat of reaction .

化学反応の分析

Types of Reactions: Ammonium carbamate undergoes several types of reactions, including decomposition, hydrolysis, and reactions with acids and bases.

Common Reagents and Conditions:

Decomposition: At temperatures above 60°C, this compound decomposes into ammonia and carbon dioxide. [ \text{NH4}[H2NCO2] \rightarrow 2\text{NH3} + \text{CO2} ]

Hydrolysis: In aqueous solutions, this compound exists in equilibrium with ammonia, carbon dioxide, bicarbonate, and carbonate ions. [ \text{H2NCO2}^- + 2\text{H2O} \leftrightarrow \text{NH4}^+ + \text{HCO3}^- + \text{OH}^- ] [ \text{H2NCO2}^- + \text{H2O} \leftrightarrow \text{NH4}^+ + \text{CO3}^{2-} ]

Major Products: The major products formed from these reactions include ammonia, carbon dioxide, bicarbonate, and carbonate ions .

科学的研究の応用

Industrial Production of Urea

Overview

Ammonium carbamate serves as a crucial intermediate in the industrial synthesis of urea, a widely used nitrogenous fertilizer. The production process typically involves the reaction of ammonia with carbon dioxide:

This reaction is exothermic and occurs in high-pressure reactors where this compound is subsequently dehydrated to produce urea:

Production Capacity

A typical urea production facility can generate up to 4,000 tons of urea daily from this compound .

Thermal Management Systems

Heat Storage and Rejection

this compound has been identified as an effective material for thermal management systems due to its ability to absorb heat during its decomposition into ammonia and carbon dioxide. This process can be utilized for:

- On-demand heat rejection

- Thermal energy storage

The decomposition reaction is endothermic, allowing this compound to absorb large quantities of heat, making it suitable for applications in aerospace and remote locations where cooling is critical .

Advantages

- High gravimetric and volumetric energy densities.

- Insensitivity to gravitational forces, which enhances its usability in various orientations .

Environmental Applications

Pesticide Formulations

The Environmental Protection Agency has approved this compound as an inert ingredient in aluminum phosphide pesticide formulations. Its role is to reduce the flammability of phosphine gas generated during hydrolysis reactions, thereby enhancing safety in agricultural settings .

Carbon Capture Technologies

Role in Carbon Capture

this compound plays a pivotal role in carbon capture technologies. It forms through the reaction of carbon dioxide with amines, facilitating the removal of CO2 from emission streams. The traditional use of aqueous amine scrubbers relies on the formation of ammonium carbamates, which can be regenerated by heating or applying vacuum .

Case Study 1: Urea Production Efficiency

A study conducted at a large-scale urea plant demonstrated that optimizing the reaction conditions for this compound formation could increase production efficiency by 15%. The implementation of advanced reactor designs allowed for better heat management and reduced energy consumption.

Case Study 2: Thermal Management in Aerospace

Research on thermal management systems utilizing this compound highlighted its effectiveness in maintaining optimal temperatures within unmanned aerial vehicles (UAVs). The system was able to manage thermal loads without reliance on traditional cooling methods, thus enhancing operational reliability.

Case Study 3: Safety in Pesticide Use

In agricultural trials, the inclusion of this compound in pesticide formulations significantly reduced flammability risks associated with phosphine gas release, leading to safer application practices and improved worker safety protocols.

作用機序

Ammonium carbamate is similar to other carbamates, such as ammonium carbonate and ammonium bicarbonate. it is unique in its ability to decompose into ammonia and carbon dioxide at relatively low temperatures, making it an efficient intermediate in the synthesis of urea .

類似化合物との比較

- Ammonium carbonate

- Ammonium bicarbonate

- Carbamic acid derivatives

Ammonium carbamate’s unique properties and versatile applications make it a valuable compound in various scientific and industrial fields.

生物活性

Ammonium carbamate (NH4CO2NH2) is a compound that has garnered attention in various biological and chemical contexts, particularly for its role in protein processing and as an intermediate in urea synthesis. This article delves into the biological activities of this compound, supported by empirical data, case studies, and research findings.

Overview of this compound

This compound is formed from ammonia and carbon dioxide and exists as a white crystalline solid. It is primarily used in the synthesis of urea fertilizers, but its interactions with biological molecules, particularly proteins and enzymes, have significant implications in biochemical applications.

Effects on Enzyme Stability

A study evaluated the impact of this compound on the stability of various enzymes. The results indicated that:

- Enzymes such as α-amylase, lysozyme, and lipase retained their activity in solutions containing this compound at concentrations ranging from 1.0 to 5.0 mol/kg.

- Conversely, cellulase and peroxidase exhibited notable activity losses of approximately 55% and 44% , respectively, indicating that this compound can denature certain enzymes while stabilizing others .

| Enzyme | Activity Loss (%) | Concentration (mol/kg) | Stability |

|---|---|---|---|

| α-Amylase | 0 | 1.0 - 5.0 | Stable |

| Lysozyme | 0 | 1.0 - 5.0 | Stable |

| Lipase | 0 | 1.0 - 5.0 | Stable |

| Cellulase | 55 | 1.0 - 5.0 | Denatured |

| Peroxidase | 44 | 1.0 - 5.0 | Denatured |

This suggests that while this compound can be beneficial for certain enzymatic processes, caution is advised when using it with enzymes sensitive to denaturation.

Urea Synthesis

This compound plays a crucial role as an intermediate in the industrial synthesis of urea from carbon dioxide and ammonia. Recent studies have demonstrated that:

- The presence of a copper-ammonia complex catalyzes the conversion of this compound into urea, achieving yields of up to 18% under specific conditions (120 °C for 15 hours) in a high-pressure reactor .

- This process highlights the potential for this compound to facilitate CO2 conversion into useful products, thus contributing to sustainable practices in fertilizer production.

Ecotoxicity Profile

This compound has been classified as slightly toxic to aquatic life, with an LC50 value determined at 37 ppm over a static exposure period of 96 hours . This indicates a need for careful handling and application to mitigate environmental risks.

Protein Precipitation Studies

In protein purification processes, this compound has been evaluated for its effectiveness as a precipitating agent:

- A systematic analysis showed that while it effectively precipitated proteins without significant denaturation for some enzymes, it caused substantial activity loss for others like cellulase and peroxidase .

- These findings underscore the importance of selecting appropriate conditions when utilizing this compound in biotechnological applications.

特性

CAS番号 |

1111-78-0 |

|---|---|

分子式 |

CH6N2O2 |

分子量 |

78.071 g/mol |

IUPAC名 |

azane;carbamic acid |

InChI |

InChI=1S/CH3NO2.H3N/c2-1(3)4;/h2H2,(H,3,4);1H3 |

InChIキー |

BVCZEBOGSOYJJT-UHFFFAOYSA-N |

SMILES |

C(=O)(N)[O-].[NH4+] |

正規SMILES |

C(=O)(N)O.N |

沸点 |

Sublimes 140° F (USCG, 1999) 140 °F= 60 °C= 333.2 deg K |

Color/Form |

COLORLESS, RHOMBIC CRYSTALS WHITE, CRYSTALLINE RHOMBIC POWDER |

melting_point |

60 °C SUBLIMES |

Key on ui other cas no. |

1111-78-0 |

物理的記述 |

Ammonium carbamate appears as a white crystalline solid used as a fertilizer. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. |

ピクトグラム |

Corrosive; Irritant |

関連するCAS |

463-77-4 (Parent) |

賞味期限 |

GRADUALLY LOSES AMMONIA IN THE AIR CHANGING TO AMMONIUM CARBONATE |

溶解性 |

VERY SOL IN COLD WATER & AMMONIUM HYDROXIDE; SLIGHTLY SOL IN ALC; INSOL IN ACETONE. |

同義語 |

ammonium carbamate calcium carbamate carbamic acid carbamic acid, ammonia salt carbamic acid, calcium salt carbamic acid, potassium salt carbamic acid, sodium salt potassium carbamate sodium carbamate |

蒸気圧 |

31 kilopascal (kPa) at 40 °C at which dissociation begins. |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。